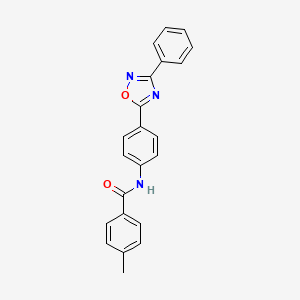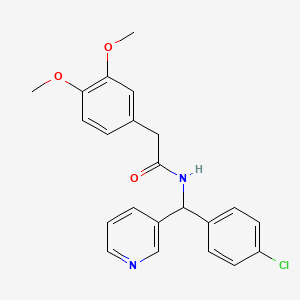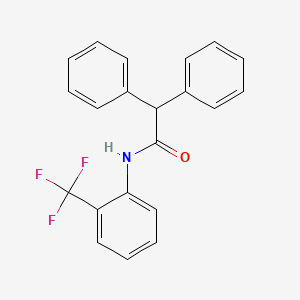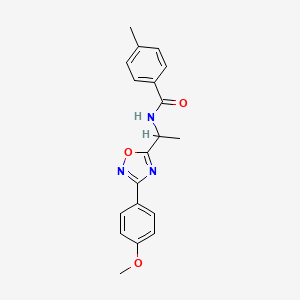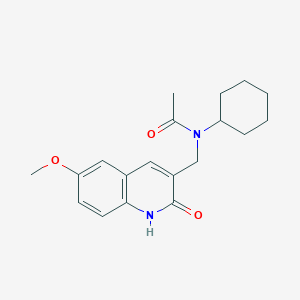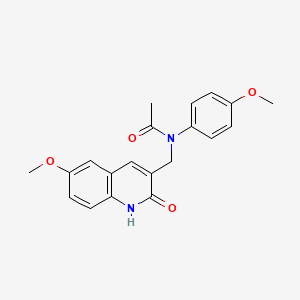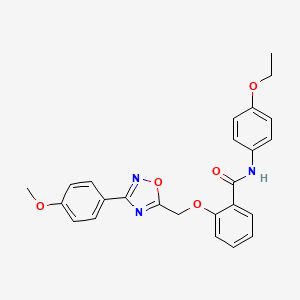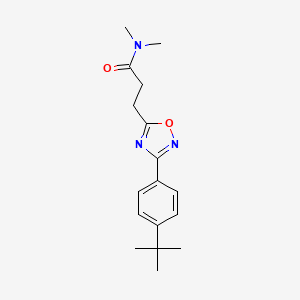
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of oxadiazole derivatives, which have shown potential in various fields such as medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood. However, it has been suggested that 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 may exert its biological activity by interacting with specific receptors or enzymes in the body. For example, in anti-inflammatory activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In anti-inflammatory activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-tumor activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to induce apoptosis and inhibit cell proliferation. In material science, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to exhibit fluorescence properties upon binding to metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability, high purity, and well-defined structure. However, the limitations of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1. In medicinal chemistry, further studies are needed to investigate the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections. In material science, further studies are needed to explore the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a fluorescent probe for the detection of metal ions in biological and environmental samples. In agriculture, further studies are needed to investigate the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a herbicide and insecticide with low toxicity and high efficiency.
Conclusion
In conclusion, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is a synthetic 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide that has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that requires specific reagents and conditions. The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood, but it has been shown to have various biochemical and physiological effects. The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability and well-defined structure, while the limitations include its potential toxicity and limited solubility. There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1, including its potential use as a drug candidate, fluorescent probe, and herbicide/insecticide.
Méthodes De Synthèse
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that starts with the reaction of 4-tert-butylbenzohydrazide with ethyl bromoacetate to form 4-(tert-butyl)-N-ethoxycarbonylbenzohydrazide. This intermediate is then reacted with hydrazine hydrate to form 4-(tert-butyl)benzohydrazide, which is further reacted with acetic anhydride and sodium acetate to form 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1.
Applications De Recherche Scientifique
Compound 1 has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been used as a fluorescent probe for the detection of metal ions. In agriculture, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)13-8-6-12(7-9-13)16-18-14(22-19-16)10-11-15(21)20(4)5/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAXIRXWHSYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




